molecular formula C56H78N18O14S B10832609 D-Lysinamide, N-(4-((hydrazinylthioxomethyl)amino)benzoyl)-D-tyrosyl-N6-(N-(4-((2-(1H-imidazol-5-yl)ethyl)amino)-1,4-dioxobutyl)glycyl)-D-lysyl-D-alpha-glutamyl-N6-(N-(4-((2-(1H-imidazol-5-yl)ethyl)amino)-1,4-dioxobutyl)glycyl)- CAS No. 928150-91-8

D-Lysinamide, N-(4-((hydrazinylthioxomethyl)amino)benzoyl)-D-tyrosyl-N6-(N-(4-((2-(1H-imidazol-5-yl)ethyl)amino)-1,4-dioxobutyl)glycyl)-D-lysyl-D-alpha-glutamyl-N6-(N-(4-((2-(1H-imidazol-5-yl)ethyl)amino)-1,4-dioxobutyl)glycyl)-

Cat. No.: B10832609
CAS No.: 928150-91-8
M. Wt: 1259.4 g/mol
InChI Key: ONKCBKDTKZIWHZ-MRWFHJSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: IMP-321 is synthesized through recombinant DNA technology. The gene encoding the LAG-3 protein is inserted into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the LAG-3 protein, which is then purified and dimerized to form the final product .

Industrial Production Methods: The industrial production of IMP-321 involves large-scale fermentation of the host cells, followed by purification using techniques such as affinity chromatography and size-exclusion chromatography. The purified protein is then subjected to quality control tests to ensure its purity, potency, and safety .

Comparison with Similar Compounds

Similar Compounds:

  • Ipilimumab: A monoclonal antibody that targets cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) and enhances T-cell activation.
  • Nivolumab: A monoclonal antibody that targets programmed cell death protein 1 (PD-1) and enhances T-cell activation.
  • Pembrolizumab: Another monoclonal antibody that targets programmed cell death protein 1 (PD-1) and enhances T-cell activation.

Uniqueness of IMP-321: IMP-321 is unique in its mechanism of action as it directly targets antigen-presenting cells rather than T-cells. This allows for a broader activation of the immune response, as it enhances the presentation of antigens to both CD4 and CD8 T-cells . Additionally, IMP-321 has shown promise in combination with other immunotherapies, suggesting its potential to enhance the efficacy of existing treatments .

Properties

CAS No.

928150-91-8

Molecular Formula

C56H78N18O14S

Molecular Weight

1259.4 g/mol

IUPAC Name

(4R)-4-[[(2R)-6-amino-2-[[(2R)-2-[[4-(aminocarbamothioylamino)benzoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-amino-6-[bis[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C56H78N18O14S/c57-23-3-1-6-41(70-55(88)43(27-34-7-13-39(75)14-8-34)72-52(85)35-9-11-36(12-10-35)68-56(89)73-59)53(86)71-42(15-20-50(82)83)54(87)69-40(51(58)84)5-2-4-26-74(48(80)30-64-46(78)18-16-44(76)62-24-21-37-28-60-32-66-37)49(81)31-65-47(79)19-17-45(77)63-25-22-38-29-61-33-67-38/h7-14,28-29,32-33,40-43,75H,1-6,15-27,30-31,57,59H2,(H2,58,84)(H,60,66)(H,61,67)(H,62,76)(H,63,77)(H,64,78)(H,65,79)(H,69,87)(H,70,88)(H,71,86)(H,72,85)(H,82,83)(H2,68,73,89)/t40-,41-,42-,43-/m1/s1

InChI Key

ONKCBKDTKZIWHZ-MRWFHJSOSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCCN(C(=O)CNC(=O)CCC(=O)NCCC2=CN=CN2)C(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N)NC(=O)C4=CC=C(C=C4)NC(=S)NN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN(C(=O)CNC(=O)CCC(=O)NCCC2=CN=CN2)C(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N)NC(=O)C4=CC=C(C=C4)NC(=S)NN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.